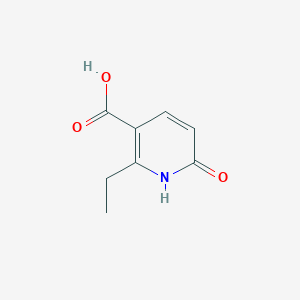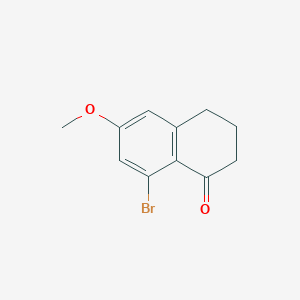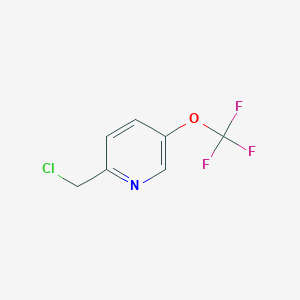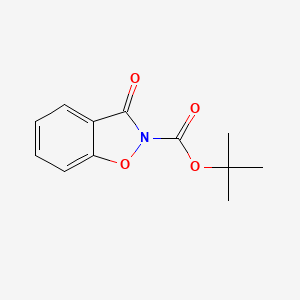
6-Fluoroindoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroindoline-5-carbonitrile is a chemical compound with the CAS Number: 1702230-01-0 . It has a molecular weight of 162.17 and its IUPAC name is 6-fluoro-5-indolinecarbonitrile . It is a solid substance and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of this compound is C9H7FN2 . The InChI code is 1S/C9H7FN2/c10-8-4-9-6 (1-2-12-9)3-7 (8)5-11/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 162.16 . It should be stored in a refrigerator .Applications De Recherche Scientifique
6-Fluoroindoline-5-carbonitrile has been studied extensively in the scientific research community due to its potential therapeutic applications. This compound has been investigated for its ability to act as an agonist and antagonist in various biochemical pathways. It has been studied for its potential to be used as a drug for cancer, inflammation, and other diseases. Furthermore, this compound has been studied for its potential to be used as an effective drug delivery system.
Mécanisme D'action
The mechanism of action of 6-Fluoroindoline-5-carbonitrile is complex and involves multiple biochemical pathways. The compound has been found to act as an agonist in certain pathways, such as the NF-κB pathway, and as an antagonist in others, such as the MAPK pathway. This compound has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. These mechanisms of action are believed to be responsible for the compound’s therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. Furthermore, this compound has been shown to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Fluoroindoline-5-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize in a reproducible and reliable manner. Furthermore, it has a wide range of biochemical and physiological effects, which makes it a good candidate for studying various diseases and therapeutic applications. One limitation of this compound is that it is not water soluble, which can make it difficult to work with in the laboratory.
Orientations Futures
The potential therapeutic applications of 6-Fluoroindoline-5-carbonitrile are vast and the compound has been studied extensively in the scientific research community. However, there are still many unanswered questions and future directions that need to be explored. Some of these include further investigation into the compound’s mechanism of action, the development of new delivery systems for this compound, and the exploration of new therapeutic applications for the compound. Additionally, further research into the compound’s effects on specific diseases and conditions is needed.
Méthodes De Synthèse
6-Fluoroindoline-5-carbonitrile can be synthesized from 5-fluoroisoindoline-2-carbonitrile (FIIC) by a two-step process. The first step involves reacting FIIC with a base such as sodium hydroxide to form an intermediate compound. The second step involves reacting the intermediate compound with a halogenating agent such as bromine to form this compound. This method has been used in the laboratory to synthesize this compound in a reproducible and reliable manner.
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOJZVCFWCCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5S)-8-(Butan-2-yl)-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6306271.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)






![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)